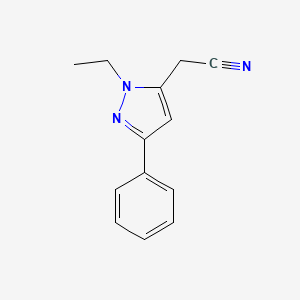

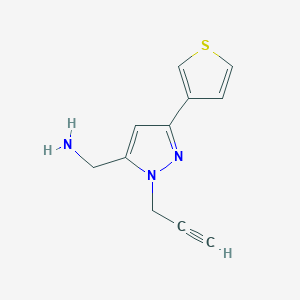

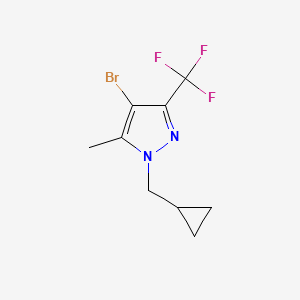

![molecular formula C11H16N4O B1479700 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-carboximidamid CAS No. 2097968-22-2](/img/structure/B1479700.png)

2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-carboximidamid

Übersicht

Beschreibung

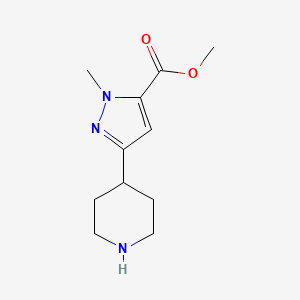

2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide is a useful research compound. Its molecular formula is C11H16N4O and its molecular weight is 220.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese-Zwischenprodukte

Pyrazolderivate spielen eine Schlüsselrolle bei der Synthese komplexerer organischer Moleküle. Sie dienen als Zwischenprodukte beim Aufbau verschiedener heterocyclischer Systeme, die in der Pharmaindustrie und Materialwissenschaft von großer Bedeutung sind. Die strukturelle Vielfalt von Pyrazolen, einschließlich unserer Zielverbindung, ermöglicht die Synthese einer breiten Palette biologisch aktiver Moleküle .

Medizinische Chemie

In der medizinischen Chemie werden Pyrazolkerne häufig verwendet, um Pharmakophore zu erzeugen – Teile eines Moleküls, die für seine biologische Wirkung verantwortlich sind. Aufgrund ihrer strukturellen Eigenschaften, wie dem Vorhandensein von zwei benachbarten Stickstoffatomen, können Pyrazole mit verschiedenen biologischen Zielen interagieren, was zu potenziellen therapeutischen Anwendungen führt .

Photophysikalische Eigenschaften

Pyrazole weisen aufgrund ihrer heteroaromatischen Natur außergewöhnliche photophysikalische Eigenschaften auf. Dies macht sie für die Entwicklung optischer Materialien, einschließlich fluoreszierender Marker und Sensoren, geeignet. Die spezifische Verbindung in Frage könnte auf ihre photophysikalischen Eigenschaften und potenziellen Anwendungen in Bildgebungstechnologien untersucht werden .

Biologische Aktivitäten

Die biologische Aktivität von Pyrazolderivaten hängt stark von ihren Substituentengruppen ab. Es wurde festgestellt, dass sie eine Reihe biologischer Aktivitäten aufweisen, darunter antimikrobielle, entzündungshemmende und krebshemmende Eigenschaften. Die Erforschung der spezifischen Aktivitäten von "2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-carboximidamid" könnte zu neuen therapeutischen Wirkstoffen führen .

Tautomerie und Reaktivität

Pyrazole sind dafür bekannt, Tautomerie aufzuweisen, ein Phänomen, das ihre Reaktivität beeinflussen kann. Diese Eigenschaft ist in Synthesestrategien von Bedeutung, bei denen Pyrazole beteiligt sind, da sie das Ergebnis chemischer Reaktionen beeinflusst. Das Verständnis des tautomeren Verhaltens unserer Verbindung könnte Einblicke in ihre Reaktivität und Anwendungen in der Synthese liefern .

Heterocyclische Synthese

Pyrazolderivate werden häufig als Vorstufen bei der Synthese kondensierter heterocyclischer Systeme wie Pyrazolo[1,5-a]pyrimidine verwendet. Diese Systeme sind im pharmazeutischen Bereich relevant, und die Verbindung in Frage könnte eine wertvolle Vorstufe bei der Synthese dieser und anderer heterocyclischer Moleküle sein .

Wirkmechanismus

- Pyrazoles, including our compound, often act as weak bases or acids, with their strength influenced by substituent groups. The two adjacent nitrogen atoms in the heteroaromatic five-membered ring (one pyrrole-type and one pyridine-type) allow for diverse variations and valuable properties .

Target of Action

Biochemische Analyse

Biochemical Properties

2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as p38 MAP kinase, which is involved in inflammatory responses and cell signaling pathways . Additionally, it interacts with proteins involved in cell cycle regulation, such as P21, leading to cell cycle arrest in cancer cells . These interactions highlight the compound’s potential as a therapeutic agent for inflammatory diseases and cancer.

Cellular Effects

The effects of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest by upregulating the expression of P21, a cyclin-dependent kinase inhibitor . This leads to the inhibition of cell proliferation and the induction of apoptosis. Furthermore, the compound influences cell signaling pathways, such as the MAPK pathway, which is crucial for cell growth and differentiation . These cellular effects underscore the compound’s potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of action of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide involves its binding interactions with specific biomolecules. This compound binds to the ATP-binding pocket of p38 MAP kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in inflammation and cell proliferation . Additionally, it interacts with the P21 protein, enhancing its stability and activity, which leads to cell cycle arrest . These molecular interactions provide insights into the compound’s therapeutic potential and its mechanism of action at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its biological activity over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that the compound has a durable effect on cellular function, making it a promising candidate for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide vary with different dosages in animal models. At lower dosages, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher dosages, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of the compound, leading to its excretion . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via organic anion transporters, which facilitate its uptake and accumulation in target tissues . Once inside the cells, the compound binds to intracellular proteins, which influence its localization and activity . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its delivery and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide plays a critical role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it has been observed to accumulate in the nucleus, where it can influence gene expression and cell cycle regulation . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .

Eigenschaften

IUPAC Name |

2-(cyclopropylmethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c12-11(13)10-8-6-16-4-3-9(8)14-15(10)5-7-1-2-7/h7H,1-6H2,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTVAPUBCCCMIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=C3COCCC3=N2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.